![molecular formula C7H15BrO B6612784 1-bromo-4-(propan-2-yloxy)butane CAS No. 51748-44-8](/img/structure/B6612784.png)
1-bromo-4-(propan-2-yloxy)butane
Overview
Description
1-Bromo-4-(propan-2-yloxy)butane, also known as 4-bromobutyl propionate, is an organic compound belonging to the family of alkyl bromides. It is a colorless liquid with a boiling point of 118°C and a melting point of -45°C. It is a versatile reagent used in a number of organic synthesis reactions, including the synthesis of a range of pharmaceuticals, agrochemicals, and other specialty chemicals. It is also used in the synthesis of polymers, as a solvent, and as a fuel additive.
Scientific Research Applications
1-Bromo-4-(propan-2-yloxy)butane is a versatile reagent used in a range of scientific research applications. It is commonly used as a starting material in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. It is also used in the synthesis of polymers, as a solvent, and as a fuel additive. In addition, it has been used in the synthesis of a range of organic compounds, including amino acids, peptides, and nucleosides. It is also used in the synthesis of a range of organometallic compounds, including catalysts, ligands, and metal complexes.
Mechanism of Action
The mechanism of action of 1-bromo-4-(propan-2-yloxy)butane is based on the substitution of the bromine atom for the hydrogen atom of the propionic acid. The reaction is facilitated by the presence of a base, such as sodium hydroxide or potassium hydroxide, which acts as a nucleophile and attacks the bromine atom, resulting in the formation of a bromonium ion. This ion then undergoes an SN2 reaction with the propionic acid, resulting in the formation of this compound.
Biochemical and Physiological Effects
This compound is not known to have any significant biochemical or physiological effects. It is not known to be toxic, and it has not been found to have any adverse effects on human health.
Advantages and Limitations for Lab Experiments
1-Bromo-4-(propan-2-yloxy)butane is a versatile reagent that is widely used in organic synthesis reactions. It is relatively inexpensive and easy to obtain, and it is stable under a wide range of conditions. It is also non-toxic, making it safe to use in laboratory experiments. However, it is highly flammable and should be handled with caution.
Future Directions
1-Bromo-4-(propan-2-yloxy)butane is a versatile reagent with a wide range of applications. Future research could focus on developing new synthesis methods for the compound, as well as exploring new applications for it in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Additionally, further research could be conducted to explore the potential use of the compound in the synthesis of polymers, as a solvent, and as a fuel additive. Finally, further research could be conducted to explore the potential use of the compound in the synthesis of a range of organic compounds, including amino acids, peptides, and nucleosides, as well as in the synthesis of a range of organometallic compounds, including catalysts, ligands, and metal complexes.
properties
IUPAC Name |
1-bromo-4-propan-2-yloxybutane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15BrO/c1-7(2)9-6-4-3-5-8/h7H,3-6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPMITPIOKXNEQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCCBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.